molecular formula C16H16N2O4 B14616478 1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) CAS No. 59823-93-7

1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene)

Katalognummer: B14616478
CAS-Nummer: 59823-93-7
Molekulargewicht: 300.31 g/mol
InChI-Schlüssel: NITOQMTYNAIZSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethane bridge, with each benzene ring substituted by a methyl and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) typically involves the reaction of 2-methyl-6-nitrobenzyl chloride with ethane-1,2-diol under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Nitric acid or other strong oxidizing agents.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-aminobenzene)

    Oxidation: 1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-nitrosobenzene)

    Substitution: Various halogenated derivatives depending on the halogen used.

Wissenschaftliche Forschungsanwendungen

1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitro groups.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biochemical pathways.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The ethane bridge provides structural rigidity, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-(Ethane-1,2-diyl)bis(2,4,6-tribromobenzene)
  • 1,1’-(Ethane-1,2-diyl)bis(2,3,4,5,6-pentabromobenzene)
  • 1,1’-(Ethane-1,2-diyl)bis(2-methyl-4-nitrobenzene)

Uniqueness

1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

59823-93-7

Molekularformel

C16H16N2O4

Molekulargewicht

300.31 g/mol

IUPAC-Name

1-methyl-2-[2-(2-methyl-6-nitrophenyl)ethyl]-3-nitrobenzene

InChI

InChI=1S/C16H16N2O4/c1-11-5-3-7-15(17(19)20)13(11)9-10-14-12(2)6-4-8-16(14)18(21)22/h3-8H,9-10H2,1-2H3

InChI-Schlüssel

NITOQMTYNAIZSE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CCC2=C(C=CC=C2[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.